molecular formula C14H19N5 B8806327 1-Benzyl-4-(1-methyl-1H-tetrazol-5-YL)piperidine

1-Benzyl-4-(1-methyl-1H-tetrazol-5-YL)piperidine

Cat. No. B8806327
M. Wt: 257.33 g/mol
InChI Key: CKTRUVVRZBAHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1-methyl-1H-tetrazol-5-YL)piperidine is a useful research compound. Its molecular formula is C14H19N5 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(1-methyl-1H-tetrazol-5-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(1-methyl-1H-tetrazol-5-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(1-methyl-1H-tetrazol-5-YL)piperidine

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

1-benzyl-4-(1-methyltetrazol-5-yl)piperidine

InChI

InChI=1S/C14H19N5/c1-18-14(15-16-17-18)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

CKTRUVVRZBAHOY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-piperidine-4-carboxylic acid methylamide (36) (853 mg, 3.67 mmol) in dichloromethane (10 ml) was cooled in an ice-bath and phosphorous pentachloride (841 mg, 4 mmol) was added dropwise. The mixture was stirred at rt for 5 h, cooled to −5° C. and trimethylsilyl azide (387 ul, 3.67 mmol) was added dropwise. The reaction mixture was stirred for 3 h at rt and was then quenched by addition of sat. aqueous NaHCO3 solution. The organic layer was washed with water and brine, dried over Na2 SO4 and evaporated to yield a colorless solid.
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two
Quantity
387 μL
Type
reactant
Reaction Step Three

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